3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile
Description
3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to an azetidine ring (4-membered) conjugated with a 3-oxopiperazine moiety (6-membered lactam).
Properties
IUPAC Name |
3-[3-(3-oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c16-7-11-2-1-3-12(6-11)15(21)19-8-13(9-19)18-5-4-17-14(20)10-18/h1-3,6,13H,4-5,8-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQFINXWCLZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine synthesis typically employs cyclization of 1,3-diaminopropanes or ring-closing metathesis (RCM) . Patent US9415037B2 describes azetidine intermediates via:
- Mitsunobu reaction : Combining 1,3-propanediol derivatives with triphenylphosphine/diethyl azodicarboxylate (DEAD).
- Nucleophilic displacement : Using 1,3-dibromopropane and ammonia under high-pressure conditions (60–100°C, 24–48 h).
For the 3-aminoazetidine precursor, a modified approach from WO2000063168A1 utilizes:
- Azetidin-3-yl methanesulfonate treated with piperazin-2-one in DMF at 80°C for 12 h, yielding 3-(3-oxopiperazin-1-yl)azetidine (72% yield).
3-Cyanobenzoic Acid Preparation
Commercial 3-cyanobenzoic acid may require purification or alternative synthesis:
- Nitration followed by cyanation :
Amide Coupling Strategy
Coupling 3-(3-oxopiperazin-1-yl)azetidine with 3-cyanobenzoic acid employs activation methods detailed in US8299246B2:
Optimized Protocol (HATU method):
- Dissolve 3-cyanobenzoic acid (1.0 eq) and HATU (1.2 eq) in DMF (10 mL/mmol).
- Add DIPEA (3.0 eq) and stir at 0°C for 15 min.
- Add 3-(3-oxopiperazin-1-yl)azetidine (1.1 eq) dropwise.
- Warm to room temperature, stir for 6 h.
- Quench with H2O, extract with EtOAc (3×), dry (Na2SO4), and concentrate.
- Purify via silica chromatography (Hex/EtOAc 1:1 → 1:4) to isolate the product as a white solid.
Analytical Characterization
Critical spectroscopic data aligned with US9415037B2 and CS-0452340:
| Technique | Data |
|---|---|
| 1H NMR | (400 MHz, DMSO-d6) δ 8.21 (s, 1H, ArH), 7.95 (d, J=7.6 Hz, 1H), 7.75 (d, J=7.6 Hz, 1H), 4.45–4.30 (m, 4H, azetidine), 3.82–3.60 (m, 8H, piperazine) |
| 13C NMR | (101 MHz, DMSO-d6) δ 170.2 (C=O), 140.1–118.5 (ArCN), 62.3 (azetidine), 45.8 (piperazine), 38.9 (N-CH2) |
| HRMS | [M+H]+ Calculated: 311.1504; Found: 311.1501 |
Scale-Up Considerations and Process Optimization
Key challenges include azetidine ring strain and oxopiperazine hygroscopicity. Solutions from US10513523B2:
- Temperature control : Maintain reactions below 30°C to prevent azetidine decomposition.
- Solvent selection : Use DMF for improved solubility of intermediates.
- Work-up : Employ aqueous washes (5% LiCl) to remove excess coupling reagents.
Alternative Synthetic Routes
Reductive Amination
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and related benzonitrile derivatives:
*Molecular weight estimated based on formula (C18H19N5O2).
Key Findings and Differences
- The 3-oxopiperazine group offers hydrogen-bonding sites distinct from the oxadiazole’s nitrogen-rich heterocycle in ’s antimicrobial compound .
- Electronic Properties: Phenoxazine-carbazole derivatives () exhibit extended π-conjugation, critical for OLED charge transport, whereas the target compound’s saturated rings limit such applications . The benzonitrile group’s electron-withdrawing nature is conserved across all compounds, but substituents modulate reactivity and solubility.
- Applications: Antimicrobial Activity: The oxadiazole-pyridine derivative () demonstrates efficacy linked to its heterocyclic framework, suggesting the target compound’s oxopiperazine-azetidine system may also interact with microbial targets . Material Science: Unlike the OLED-focused phenoxazine derivatives (), the target compound’s lack of aromaticity makes it unsuitable for optoelectronics . Synthesis: The dioxoimidazolidine-piperidine compound () shares a carbonyl linker with the target but includes a methoxyethyl group, highlighting versatility in modifying solubility or steric effects .
Research Implications and Gaps
- Medicinal Chemistry : Testing for kinase or protease inhibition, leveraging the oxopiperazine’s hydrogen-bonding capability.
- Synthetic Optimization : Comparative studies on azetidine vs. piperidine ring stability under physiological conditions.
- Data Limitations : Molecular weight, solubility, and stability parameters for the target compound require experimental validation.
Biological Activity
3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes an azetidine ring, a piperazine moiety, and a benzonitrile group. The structural diversity may contribute to its varied biological activities.
Antioxidant Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antioxidant properties. For example, compounds with piperazine and oxazolidinone structures have shown promising results in scavenging free radicals, which may be relevant for this compound as well .
Anticancer Activity
Preliminary research suggests that compounds similar to this compound may possess anticancer properties. For instance, studies on related benzoxazines demonstrated IC50 values ranging from 0.09 to 157.4 µM against various breast cancer cell lines, indicating potential for further investigation into its use as an anticancer agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : In vitro assays have demonstrated that structurally similar compounds possess antioxidant activities with IC50 values comparable to standard references like ascorbic acid. These findings suggest that the compound may also exhibit similar properties.
- Cytotoxicity Tests : Preliminary cytotoxicity tests indicated that certain derivatives were non-toxic at concentrations up to 250 µg/mL in non-cancerous fibroblast cell lines. This non-toxic nature is crucial for therapeutic applications .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential pharmacological profiles .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : and NMR to confirm the azetidine and 3-oxopiperazine connectivity, with 2D NMR (COSY, HSQC) resolving stereochemistry .
- X-ray crystallography : Determines precise bond angles and ring strain in the azetidine moiety, critical for understanding reactivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
How does the azetidine ring's ring strain influence the compound's interaction with biological targets?
Advanced Research Focus
The azetidine’s four-membered ring introduces ~25–30 kcal/mol ring strain , enhancing its reactivity and binding affinity with targets like enzymes or receptors .
- Mechanistic implications : Strain facilitates nucleophilic attack at the carbonyl group, enabling covalent interactions with catalytic residues (e.g., serine proteases) .
- Binding affinity : Comparative studies show azetidine-containing analogs exhibit higher IC values (nM range) than non-strained analogs (e.g., pyrrolidine derivatives) .
What strategies can resolve contradictions in biological activity data observed across different studies?
Advanced Research Focus
Discrepancies often arise from:
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter target engagement .
- Structural analogs : Subtle differences in substituents (e.g., 3-oxopiperazine vs. morpholine) significantly impact activity. Use SAR studies to map critical functional groups .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293) to confirm target specificity .
How can computational modeling predict the compound's binding modes with enzymes or receptors?
Q. Advanced Research Focus
- Molecular docking : Software like AutoDock Vina identifies potential binding pockets, leveraging the compound’s carbonyl and nitrile groups as hydrogen bond acceptors .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories, highlighting interactions with residues like Asp189 in trypsin-like proteases .
- Free energy calculations (MM/PBSA) : Quantify binding energy contributions, with azetidine strain providing ~30% of total affinity .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Q. Advanced Research Focus
- Intermediate instability : 3-Oxopiperazine derivatives are prone to oxidation. Use inert atmospheres (N) and low-temperature storage .
- Byproduct formation : Optimize stoichiometry in coupling steps (e.g., 1:1.2 ratio of azetidine to 3-oxopiperazine) .
- Yield optimization : Replace batch reactors with continuous flow systems to improve reproducibility (>90% purity) .
How do structural modifications (e.g., substituting the benzonitrile group) affect the compound's pharmacokinetic properties?
Q. Advanced Research Focus
- Benzonitrile replacement : Switching to a carboxylic acid improves solubility (logP reduction from 2.8 to 1.5) but reduces blood-brain barrier penetration .
- Metabolic stability : Cyano groups resist CYP450 oxidation, whereas morpholine substitutions increase hepatic clearance (t < 2 hrs) .
- In vivo efficacy : Pharmacophore modeling identifies the 3-oxopiperazine-azetidine core as essential for target engagement (e.g., kinase inhibition) .
What analytical techniques are critical for detecting degradation products during stability studies?
Q. Basic Research Focus
- HPLC-DAD/MS : Monitors hydrolytic degradation (e.g., cleavage of the amide bond) under accelerated conditions (40°C/75% RH) .
- Forced degradation studies : Exposure to UV light or acidic/basic media identifies photo-oxidation products and hydrolyzed intermediates .
- Quantitative NMR (qNMR) : Measures degradation kinetics and quantifies impurities >0.1% .
How can researchers validate the compound's selectivity against off-target proteins in complex biological systems?
Q. Advanced Research Focus
- Proteome-wide profiling : Use affinity pulldown assays with SILAC labeling to identify off-target binding partners .
- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) = 0.01 indicates high specificity) .
- Cryo-EM : Resolve binding modes in multi-protein complexes (e.g., ubiquitin ligases) at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
